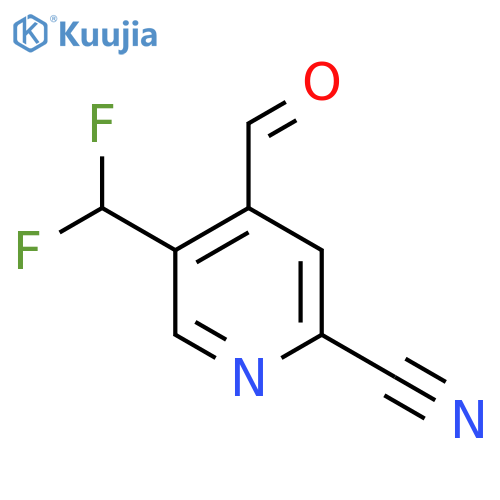Cas no 1806032-58-5 (2-Cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde)
2-シアノ-5-(ジフルオロメチル)ピリジン-4-カルボキシアルデヒドは、高反応性のピリジン誘導体であり、特に医農薬中間体としての応用が期待される化合物です。分子内にシアノ基とジフルオロメチル基を有し、電子求引性と脂溶性の向上が特徴です。アルデヒド基は求核試薬との反応性が高く、ヘテロ環合成や官能基変換に有用です。フッ素原子の導入により代謝安定性が向上し、生体活性化合物の設計において優れた骨格を提供します。高い純度と安定性を備え、精密有機合成における多様な変換が可能です。

1806032-58-5 structure
商品名:2-Cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde
CAS番号:1806032-58-5
MF:C8H4F2N2O
メガワット:182.126968383789
CID:4811932
2-Cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde
-
- インチ: 1S/C8H4F2N2O/c9-8(10)7-3-12-6(2-11)1-5(7)4-13/h1,3-4,8H
- InChIKey: IHVHLGLVKIHNTR-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=NC(C#N)=CC=1C=O)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 236
- トポロジー分子極性表面積: 53.8
- 疎水性パラメータ計算基準値(XlogP): 1
2-Cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029075826-250mg |
2-Cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde |
1806032-58-5 | 97% | 250mg |
$499.20 | 2022-04-01 | |
| Alichem | A029075826-500mg |
2-Cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde |
1806032-58-5 | 97% | 500mg |
$863.90 | 2022-04-01 | |
| Alichem | A029075826-1g |
2-Cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde |
1806032-58-5 | 97% | 1g |
$1,460.20 | 2022-04-01 |
2-Cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde 関連文献
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
1806032-58-5 (2-Cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde) 関連製品
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 57707-64-9(2-azidoacetonitrile)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
